
O-Desmethyl Everolimus (Technical Grade)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Desmethyl Everolimus (Technical Grade): is a derivative of Everolimus, a well-known immunosuppressant and anticancer agent. Everolimus is a derivative of Rapamycin and functions as an inhibitor of the mammalian target of rapamycin (mTOR) pathway. O-Desmethyl Everolimus is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of Everolimus and its metabolites .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O-Desmethyl Everolimus involves the demethylation of Everolimus. This process typically requires the use of demethylating agents such as boron tribromide or other suitable reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product .
Industrial Production Methods: Industrial production of O-Desmethyl Everolimus follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
化学反応の分析
Types of Reactions: O-Desmethyl Everolimus undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and substituted analogs with various functional groups .
科学的研究の応用
O-Desmethyl Everolimus has several scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of Everolimus and its derivatives.
Biology: Employed in research to understand the biological effects and metabolism of Everolimus.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug interactions and pharmacokinetics.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .
作用機序
O-Desmethyl Everolimus exerts its effects by inhibiting the mTOR pathway. It binds with high affinity to the FK506 binding protein-12 (FKBP-12), forming a drug complex that inhibits the activation of mTOR. This inhibition leads to the suppression of cell growth, proliferation, and survival, making it effective in treating various malignancies and preventing organ rejection .
類似化合物との比較
Everolimus: The parent compound, used as an immunosuppressant and anticancer agent.
Sirolimus (Rapamycin): Another mTOR inhibitor with similar properties.
Temsirolimus: A derivative of Sirolimus, used in cancer therapy
Uniqueness: O-Desmethyl Everolimus is unique due to its specific demethylated structure, which allows for distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound Everolimus. This uniqueness makes it valuable in research for understanding the metabolism and effects of Everolimus .
特性
分子式 |
C25H25NO4 |
|---|---|
分子量 |
403.5 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) henicosa-6,9,12,15,18-pentaynoate |
InChI |
InChI=1S/C25H25NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-26-23(27)21-22-24(26)28/h2,5,8,11,14,17-22H2,1H3 |
InChIキー |
ZVGVRAMLNXQJCQ-UHFFFAOYSA-N |
正規SMILES |
CCC#CCC#CCC#CCC#CCC#CCCCCC(=O)ON1C(=O)CCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


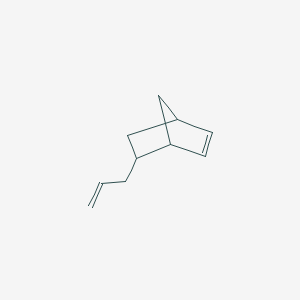
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B13834584.png)
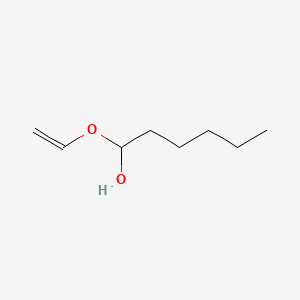
![(2S)-2-[[4-[[(6S)-2-amino-5-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13834589.png)
![5-Methoxycarbonyl Deferasirox; Benzoic acid, 3-[1-(4-carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxy-, 1-methyl ester; Methyl 3-[1-(4-Carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxybenzoate](/img/structure/B13834595.png)
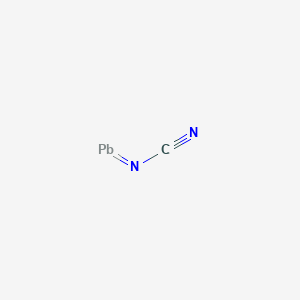
![(2S,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13834613.png)
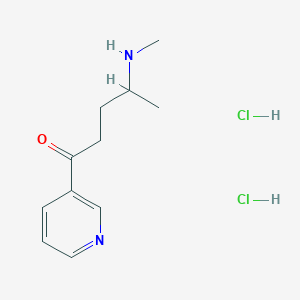
![2-[(5-(Aminocarbonyl)-3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2-cyclohexen-1-ylidene)methyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13834624.png)
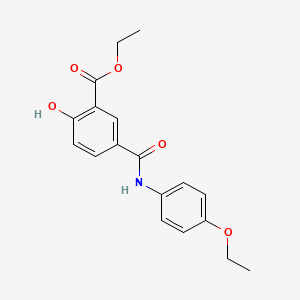
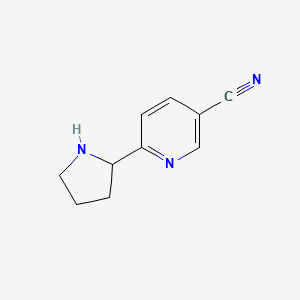

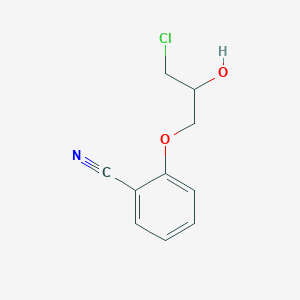
![oxalic acid; tert-butyl (6S)-6-[5-(7-{2-[(1R,3S,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]-1H-1,3-benzodiazol-6-yl}-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13834659.png)
